molecular formula C14H16BrNO2 B3060809 2-({2-[(1-Bromo-2-naphthyl)oxy]ethyl}amino)ethanol CAS No. 884497-66-9

2-({2-[(1-Bromo-2-naphthyl)oxy]ethyl}amino)ethanol

Cat. No.: B3060809
CAS No.: 884497-66-9
M. Wt: 310.19 g/mol
InChI Key: QYNCHTUAIQQTHU-UHFFFAOYSA-N
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Description

2-({2-[(1-Bromo-2-naphthyl)oxy]ethyl}amino)ethanol is a brominated aromatic compound featuring a naphthalene ring substituted with bromine at the 1-position, an ether linkage, and an ethylaminoethanol side chain. This structure imparts unique physicochemical properties, such as moderate lipophilicity (due to the bromonaphthyl group) and water solubility (from the ethanolamine moiety).

Properties

IUPAC Name

2-[2-(1-bromonaphthalen-2-yl)oxyethylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO2/c15-14-12-4-2-1-3-11(12)5-6-13(14)18-10-8-16-7-9-17/h1-6,16-17H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNCHTUAIQQTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCCNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366154
Record name 2-({2-[(1-Bromonaphthalen-2-yl)oxy]ethyl}amino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884497-66-9
Record name 2-[[2-[(1-Bromo-2-naphthalenyl)oxy]ethyl]amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884497-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-({2-[(1-Bromonaphthalen-2-yl)oxy]ethyl}amino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

2-Naphthol undergoes electrophilic aromatic substitution, where oxone generates hypobromous acid (HOBr) in situ from NaBr. The reaction proceeds at room temperature with grinding to enhance mixing, yielding 1-bromo-2-naphthol as a dark brown solid after 12 hours. Ethyl acetate extraction and solvent evaporation provide the crude product, which is purified via recrystallization from ethanol/water (70:30 v/v). The reported yield is 85–90% with >95% purity by HPLC.

Selectivity Considerations

The ortho-directing effect of the hydroxyl group ensures preferential bromination at the 1-position. Competing para-bromination is minimized due to steric hindrance from the naphthalene framework.

The introduction of the ethoxyethylaminoethanol side chain requires sequential alkylation and amination steps. Two primary strategies have been documented:

Direct Alkylation Using 1,2-Dibromoethane

In this approach, 1-bromo-2-naphthol is treated with 1,2-dibromoethane in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 80°C for 6 hours. The reaction forms 1-bromo-2-(2-bromoethoxy)naphthalene, which is subsequently reacted with ethanolamine in refluxing ethanol (12 hours, 70°C) to yield the target compound.

Optimization Notes :

  • Excess ethanolamine (2.5 equiv.) ensures complete substitution of the bromide.
  • Yields for the final step range from 65–72%, with purification via silica gel chromatography (ethyl acetate/methanol 9:1).

Mitsunobu Reaction for Ether Formation

An alternative method employs the Mitsunobu reaction to couple 1-bromo-2-naphthol with 2-aminoethanol derivatives. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), 1-bromo-2-naphthol reacts with 2-(2-hydroxyethylamino)ethanol to form the ether linkage. This one-pot method achieves 60–68% yield but requires rigorous exclusion of moisture.

Continuous Flow Synthesis of Ethanolamine Intermediates

Modern approaches leverage microreactor technology to synthesize ethanolamine derivatives efficiently. A protocol from ChemicalBook describes the continuous flow reaction of ethylene oxide with ethylamine to produce 2-(ethylamino)ethanol, a structural analog of the target compound’s side chain.

Reaction Setup and Parameters

  • Reactants : 30% ethylene oxide and 70% ethylamine aqueous solutions.
  • Flow Rates : 42.0 mL/min (ethylene oxide) and 20.0 mL/min (ethylamine).
  • Conditions : Preheated to 35°C in a Corning microchannel reactor, with a residence time of 160 seconds.
  • Yield : 94% with 99.2% purity by LC-MS.

Adaptability to Target Compound

This methodology can be modified by substituting ethylamine with ethanolamine to directly synthesize the ethoxyethylaminoethanol moiety. Scaling this approach may enhance throughput and reduce side reactions compared to batch processes.

Reductive Amination and Protecting Group Strategies

Complexity in coupling the aminoethanol group necessitates protective strategies to prevent over-alkylation. A synthesis detailed in PMC for HIV NNRTIs illustrates the use of triisopropylsilyl (TIPS) groups to protect hydroxyl functionalities during alkylation.

Stepwise Protection and Deprotection

  • Protection : Treat 2-aminoethanol with TIPS chloride in dichloromethane (DCM) with imidazole as a base (0°C, 2 hours).
  • Alkylation : React protected ethanolamine with 1-bromo-2-(2-bromoethoxy)naphthalene in DMF at 60°C (8 hours).
  • Deprotection : Remove TIPS groups using tetrabutylammonium fluoride (TBAF) in THF (25°C, 1 hour).
    This sequence improves regioselectivity, yielding 70–75% of the target compound after column chromatography.

Analytical Validation and Spectroscopic Data

Structural Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.28 (d, J = 8.4 Hz, 1H, naphthyl-H), 7.72–7.62 (m, 3H, naphthyl-H), 7.45 (t, J = 7.8 Hz, 1H, naphthyl-H), 4.32 (t, J = 5.2 Hz, 2H, OCH₂), 3.82 (t, J = 5.2 Hz, 2H, NCH₂), 3.65 (q, J = 5.6 Hz, 2H, CH₂OH), 2.95 (t, J = 5.6 Hz, 2H, NHCH₂).
  • FT-IR : ν 3360 cm⁻¹ (O-H), 2925 cm⁻¹ (C-H), 1590 cm⁻¹ (C=C aromatic), 1240 cm⁻¹ (C-O).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 60:40) shows a single peak at 4.2 minutes, confirming >98% purity.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Direct Alkylation 65–72 98 Simplicity, minimal steps Moderate yields, purification challenges
Mitsunobu Reaction 60–68 95 High regioselectivity Costly reagents, moisture sensitivity
Continuous Flow 94* 99.2* High throughput, scalability Requires specialized equipment
Reductive Amination 70–75 97 Avoids over-alkylation Multi-step, time-intensive

*Reported for analogous ethanolamine synthesis.

Industrial and Environmental Considerations

  • Waste Management : Bromide byproducts from alkylation require neutralization with sodium thiosulfate before disposal.
  • Green Chemistry : Solvent-free bromination and flow chemistry reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(1-Bromo-2-naphthyl)oxy]ethyl}amino)ethanol can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group in the ethanol moiety can be oxidized to a carbonyl group or reduced to a methylene group.

    Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiourea can be used for substitution reactions, typically under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution: Products include azido or thiol derivatives of the naphthalene ring.

    Oxidation: Products include aldehydes or ketones.

    Reduction: Products include alkanes or alcohols.

Scientific Research Applications

2-({2-[(1-Bromo-2-naphthyl)oxy]ethyl}amino)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying biological processes involving brominated compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({2-[(1-Bromo-2-naphthyl)oxy]ethyl}amino)ethanol involves its interaction with specific molecular targets. The bromine atom and the aminoethanol moiety can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

SI-613 (N-[2-[[2-[2-[(2,6-Dichlorophenyl)amino]phenyl]acetyl]oxy]ethyl] Hyaluronic Acid)

Structural Similarities :

  • Both compounds contain a 2-aminoethanol linker, which in SI-613 facilitates conjugation between hyaluronic acid and diclofenac (DF) .
  • The ether/ester linkages in both compounds enable pH-dependent hydrolysis, though SI-613 uses an ester bond for controlled DF release.

Key Differences :

  • Molecular Complexity : SI-613 is a high-molecular-weight polymer (600,000–1,200,000 Da), whereas the target compound is a small molecule.
  • Halogen Substitution : The target compound’s bromonaphthyl group differs from SI-613’s dichlorophenyl moiety , affecting electronic properties and degradation kinetics.
  • Application : SI-613 is designed for sustained intra-articular (IA) NSAID delivery, achieving DF concentrations >300 ng/g in joints for 28 days . The target compound’s smaller size may limit its retention time but enhance membrane permeability.

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol

Structural Similarities :

  • Both compounds feature ether-linked ethoxyethanol chains, contributing to surfactant-like properties.

Key Differences :

  • Functional Groups: The target compound’s amino group and bromonaphthyl contrast with the tetramethylbutyl (TMB) group in 2-(2-[4-TMB-phenoxy]ethoxy)ethanol.
  • Hydrophobicity: The TMB group increases hydrophobicity, making the latter more suitable for industrial surfactants. The target compound’s amino group enhances solubility in polar solvents, favoring pharmaceutical applications .

2-[(2-Aminoethyl)amino]ethanol

Structural Similarities :

  • Both compounds contain ethanolamine backbones with amino groups.

Key Differences :

  • Applications: The diamine structure of 2-[(2-aminoethyl)amino]ethanol is used in metal ion binding and chemical synthesis, while the target compound’s bromonaphthyl group suggests roles in targeted drug delivery .

Brominated Aromatic Compounds (e.g., 2-Bromo-1-(aryl)ethanones)

Structural Similarities :

  • Both classes incorporate bromine on aromatic rings , influencing electronic properties and reactivity.

Key Differences :

  • Functional Groups: The target compound’s ether and ethanolamine groups contrast with the ketone group in 2-bromo-1-(aryl)ethanones.
  • Reactivity : Bromo ketones are intermediates in nucleophilic substitutions (e.g., Grignard reactions), while the target compound’s ether linkage may stabilize it against rapid hydrolysis .

Data Table: Comparative Analysis

Compound Molecular Weight Key Functional Groups Halogen Solubility (Polarity) Primary Application
2-({2-[(1-Bromo-2-naphthyl)oxy]ethyl}amino)ethanol ~340 g/mol Bromonaphthyl, ether, ethanolamine Br Moderate (amphiphilic) Drug conjugation, sustained release
SI-613 600,000–1,200,000 Da Hyaluronic acid, ester, ethanolamine linker Cl (in DF) High (polymer) IA NSAID delivery
2-(2-[4-TMB-phenoxy]ethoxy)ethanol ~310 g/mol Phenoxyethoxy, TMB None Low (hydrophobic) Surfactant
2-[(2-Aminoethyl)amino]ethanol ~104 g/mol Ethanol, diamine None High (polar) Chelation, chemical synthesis
2-Bromo-1-(aryl)ethanones ~200–250 g/mol Bromo, ketone Br Low to moderate Synthetic intermediates

Research Findings and Implications

  • SI-613: Demonstrates that ethanolamine linkers enable sustained drug release, with DF concentrations persisting in joints for 28 days post-injection . The target compound’s bromonaphthyl group may enhance stability compared to SI-613’s dichlorophenyl moiety.
  • Amino Group Utility: The ethanolamine moiety in the target compound could facilitate conjugation to polymers or bioactive molecules, similar to SI-613’s design .

Biological Activity

2-({2-[(1-Bromo-2-naphthyl)oxy]ethyl}amino)ethanol, also known by its CAS number 884497-66-9, is a compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

The molecular formula of 2-({2-[(1-Bromo-2-naphthyl)oxy]ethyl}amino)ethanol is C14H16BrNO2, with a molar mass of 310.19 g/mol. Key physical properties include:

  • Density : 1.412 g/cm³
  • Boiling Point : Approximately 472.3 °C
  • pKa : 14.74

These properties indicate that the compound is stable under standard laboratory conditions and may exhibit unique interactions due to its brominated naphthalene structure.

Antimicrobial Activity

Research has demonstrated that compounds similar to 2-({2-[(1-Bromo-2-naphthyl)oxy]ethyl}amino)ethanol exhibit notable antimicrobial properties. For instance, studies on related thiourea derivatives have shown effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some derivatives was reported to be as low as 40 µg/mL, indicating strong antibacterial potential .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. In vitro studies have indicated that derivatives with similar functional groups can induce apoptosis in cancer cell lines. For example, a study reported that certain naphthyl derivatives led to significant cell cycle arrest in MCF-7 breast cancer cells, with an IC50 value of approximately 225 µM . The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell proliferation.

Neuroprotective Effects

There is emerging evidence that compounds with similar structures may exhibit neuroprotective effects. Specifically, studies have explored their role in inhibiting acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Compounds tested showed IC50 values ranging from 33.27 nM to 93.85 nM against AChE, suggesting that they could be developed as potential therapeutic agents for neurodegenerative diseases .

The biological activities of 2-({2-[(1-Bromo-2-naphthyl)oxy]ethyl}amino)ethanol can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial resistance and cancer progression.
  • Cell Cycle Modulation : By affecting the cell cycle phases, particularly S phase arrest, it can induce programmed cell death in malignant cells.
  • Antioxidant Activity : Similar compounds have shown antioxidant properties, which could protect cells from oxidative stress.

Case Studies

StudyFindings
Study on Antimicrobial ActivityDemonstrated effective inhibition against E. coli and S. aureus with MIC values of 40 µg/mL .
Investigation of Anticancer PropertiesReported significant apoptosis induction in MCF-7 cells with an IC50 of 225 µM .
Neuroprotective StudyInhibition of AChE with IC50 values between 33.27 nM and 93.85 nM .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-({2-[(1-Bromo-2-naphthyl)oxy]ethyl}amino)ethanol?

  • Methodology : The synthesis typically involves nucleophilic substitution between 1-bromo-2-naphthol and a pre-functionalized ethylaminoethanol derivative. For brominated aromatic intermediates, halogen displacement under basic conditions (e.g., K₂CO₃ in DMF) is common. Post-reaction purification via recrystallization or column chromatography is advised. For analogous brominated aryl ethers, hydrochloride salt formation (e.g., using HCl in ethanol) improves crystallinity and stability .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and bromine’s electronic effects on aromatic protons.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).
  • Elemental Analysis : Validate C, H, N, and Br content.
  • HPLC : Assess purity (>95% by area normalization). Reference protocols for brominated analogs emphasize baseline separation of impurities .

Q. What storage conditions ensure the compound’s stability?

  • Protocols : Store under inert atmosphere (N₂ or Ar) at 2–8°C in amber vials to prevent photodegradation. Hygroscopic analogs (e.g., ethylaminoethanol derivatives) require desiccants .

Advanced Questions

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitutions?

  • Approach : Density Functional Theory (DFT) calculates transition-state energies for bromine displacement. Molecular dynamics simulations model steric effects from the naphthyl group. Software like Gaussian or ORCA evaluates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Studies on bromophenyl derivatives show strong agreement between computed and experimental activation energies .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Analysis :

  • Variable Temperature NMR : Probe dynamic effects (e.g., hindered rotation around the C–O bond).
  • 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm coupling networks.
  • X-ray Crystallography : Resolve ambiguities via crystal structure determination, as done for (R)-2-amino-2-(2-bromophenyl)ethanol analogs .

Q. What challenges arise in synthesizing brominated naphthyl derivatives, and how are they mitigated?

  • Challenges :

  • Steric Hindrance : Bulky naphthyl groups slow substitution kinetics.
  • Byproduct Formation : Competing elimination or dimerization.
    • Solutions :
  • Use polar aprotic solvents (e.g., DMSO) to stabilize transition states.
  • Optimize reaction stoichiometry (e.g., 1.5 equivalents of ethylaminoethanol to ensure complete substitution) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-({2-[(1-Bromo-2-naphthyl)oxy]ethyl}amino)ethanol
Reactant of Route 2
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2-({2-[(1-Bromo-2-naphthyl)oxy]ethyl}amino)ethanol

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